molecular formula C19H16N2O B14554722 4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 62100-89-4

4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B14554722
CAS No.: 62100-89-4
M. Wt: 288.3 g/mol
InChI Key: ZOXOTNMLZVKOEL-UHFFFAOYSA-N
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Description

4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with ethoxy, diphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile typically involves the reaction of benzoin and substituted aniline under microwave-assisted conditions . This method is advantageous due to its simplicity and efficiency. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Ethoxy-1,2-diphenyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 4-Ethoxy-

Properties

CAS No.

62100-89-4

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

4-ethoxy-1,2-diphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C19H16N2O/c1-2-22-18-14-21(16-11-7-4-8-12-16)19(17(18)13-20)15-9-5-3-6-10-15/h3-12,14H,2H2,1H3

InChI Key

ZOXOTNMLZVKOEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(C(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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